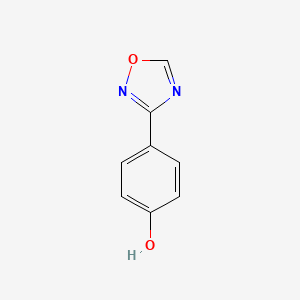
4-(1,2,4-Oxadiazol-3-yl)phenol
Numéro de catalogue B8645827
Poids moléculaire: 162.15 g/mol
Clé InChI: LXNCRCJDXBZXER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08343990B2
Procedure details


N′,4-Dihydroxybenzenecarboximidamide (1.28 g, 8.4 mmol) was suspended in 3 mL ethanol and 3 mL trimethylorthoformate in a 20 mL biotage microwave reaction tube. The mixture was sealed and microwaved at 150° C. for 10 min. The solvent was removed by concentration and the residue was purified by column chromatography eluting with 20% DCM/hexanes to give the desired product as white solid. LRMS calc: 162.0; obs: 163.2 (M+1).



Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]=[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[NH2:4].[CH3:12]OC(OC)OC>C(O)C>[O:1]1[CH:12]=[N:4][C:3]([C:5]2[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=2)=[N:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
ON=C(N)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
microwaved at 150° C. for 10 min
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 20% DCM/hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=C(N=C1)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
